molecular formula C10H19NO2 B12108179 (2S)-2-amino-3-cycloheptylpropanoic acid

(2S)-2-amino-3-cycloheptylpropanoic acid

Cat. No.: B12108179
M. Wt: 185.26 g/mol
InChI Key: WJKZEQGDVZCGPZ-VIFPVBQESA-N
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Description

(2S)-2-amino-3-cycloheptylpropanoic acid is an organic compound that belongs to the class of amino acids It features a cycloheptyl group attached to the alpha carbon of the amino acid backbone, making it structurally unique compared to more common amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-cycloheptylpropanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, the use of a chiral auxiliary derived from proline can facilitate the formation of the desired stereoisomer through a series of alkylation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and pH to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-cycloheptylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides can be used to form amides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(2S)-2-amino-3-cycloheptylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-cycloheptylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl group may enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    (2S)-2-amino-3-phenylpropanoic acid: Contains a phenyl group instead of a cycloheptyl group.

    (2S)-2-amino-3-cyclopentylpropanoic acid: Features a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

The presence of the cycloheptyl group in (2S)-2-amino-3-cycloheptylpropanoic acid imparts unique steric and electronic properties, which can influence its reactivity and binding interactions. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with specific biological activities .

Properties

IUPAC Name

(2S)-2-amino-3-cycloheptylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-9(10(12)13)7-8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKZEQGDVZCGPZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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